2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
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Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as BITAE, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments. In
Scientific Research Applications
Synthesis and Pharmacological Applications
Microwave-Assisted Synthesis
Compounds related to 2-(1H-benzo[d][1,2,3]triazol-1-yl) have been synthesized using microwave methods, showing potential for efficient pharmaceutical synthesis (Mistry & Desai, 2006).
Antibacterial and Antifungal Activities
These compounds exhibit significant antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Chemical Synthesis and Characterization
Facile Synthesis Techniques
Research has focused on developing facile synthesis methods for benzotriazole and azetidinone derivatives, highlighting the chemical versatility of these compounds (Lakshman et al., 2014).
Crystal Structure Analysis
Studies have also been conducted on the crystal structure of benzotriazole derivatives, providing insight into their chemical properties and potential applications (Said et al., 2020).
Potential Antitumor Applications
- Anticancer Activity: Some derivatives of benzotriazole have shown significant anticancer activity, suggesting potential therapeutic applications in oncology (Corbett et al., 1982).
Applications in Drug Design
- Design of Novel Compounds: The structural features of benzotriazole and azetidinone derivatives are utilized in the design of novel compounds with potential therapeutic applications, including anti-tubercular agents (Thomas, George, & Harindran., 2014).
properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11(2)10-23(21,22)12-7-18(8-12)15(20)9-19-14-6-4-3-5-13(14)16-17-19/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVJFZRFNJNZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone |
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